molecular formula C12H17NO B1414721 N-(Cyclopropylmethyl)-3-methoxy-benzylamine CAS No. 1019506-85-4

N-(Cyclopropylmethyl)-3-methoxy-benzylamine

Cat. No.: B1414721
CAS No.: 1019506-85-4
M. Wt: 191.27 g/mol
InChI Key: FQSWYNHNVHVTHY-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-methoxy-benzylamine: is an organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, with a methoxy group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropylmethylation: The synthesis begins with the preparation of cyclopropylmethyl bromide, which can be achieved through the reaction of cyclopropylmethanol with hydrobromic acid.

    Formation of Benzylamine Derivative: The next step involves the reaction of 3-methoxybenzylamine with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This nucleophilic substitution reaction results in the formation of N-(Cyclopropylmethyl)-3-methoxy-benzylamine.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Cyclopropylmethyl)-3-methoxy-benzylamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzylamine moiety can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(Cyclopropylmethyl)-3-methoxy-benzylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-methoxy-benzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity, while the methoxy group may affect its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(Cyclopropylmethyl)-benzylamine
  • N-(Cyclopropylmethyl)-4-methoxy-benzylamine
  • N-(Cyclopropylmethyl)-2-methoxy-benzylamine

Comparison: N-(Cyclopropylmethyl)-3-methoxy-benzylamine is unique due to the position of the methoxy group on the benzene ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 3-methoxy group may provide different steric and electronic effects compared to the 2- or 4-methoxy analogs, leading to variations in their pharmacological profiles and synthetic utility.

Properties

IUPAC Name

1-cyclopropyl-N-[(3-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-3-11(7-12)9-13-8-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSWYNHNVHVTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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